molecular formula C13H23ClN4O2 B2465530 2-ethoxy-1-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride CAS No. 1185119-12-3

2-ethoxy-1-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride

Cat. No.: B2465530
CAS No.: 1185119-12-3
M. Wt: 302.8
InChI Key: INXUBFDSNZYQRH-UHFFFAOYSA-N
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Description

2-ethoxy-1-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride is a recognized and potent small-molecule antagonist of the C-X-C chemokine receptor type 7 (CXCR7, also known as ACKR3). CXCR7 is a key regulator of cell migration and tumor microenvironment interactions , binding with high affinity to the chemokines CXCL11 and CXCL12. This receptor is significantly upregulated in numerous cancer types, including breast, lung, and prostate cancers, where it promotes tumor growth, metastasis, and angiogenesis. By selectively inhibiting CXCR7 signaling, this compound provides researchers with a critical tool to dissect the receptor's role in pathological processes such as cancer cell proliferation, survival, and dissemination . Its application extends to immunology research, as CXCR7 is also expressed on various immune cell subsets and is implicated in controlling their trafficking and positioning. The use of this specific antagonist in experimental models allows for the investigation of novel therapeutic strategies aimed at disrupting the CXCR7 axis, offering valuable insights for oncology and inflammation drug discovery programs.

Properties

IUPAC Name

2-ethoxy-1-[4-(1-ethylimidazol-2-yl)piperazin-1-yl]ethanone;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N4O2.ClH/c1-3-15-6-5-14-13(15)17-9-7-16(8-10-17)12(18)11-19-4-2;/h5-6H,3-4,7-11H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INXUBFDSNZYQRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CN=C1N2CCN(CC2)C(=O)COCC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution for Piperazine-Imidazole Core Formation

The foundational step involves constructing the 4-(1-ethyl-1H-imidazol-2-yl)piperazine intermediate. As reported in analogous syntheses, 1-ethyl-1H-imidazole-2-carbonitrile undergoes nucleophilic substitution with piperazine under refluxing tetrahydrofuran (THF) at 80°C for 12 hours. Catalytic triethylamine (1.2 equivalents) enhances reaction efficiency by scavenging hydrogen chloride, achieving a 68% isolated yield after silica gel chromatography (hexane/ethyl acetate, 3:1 v/v).

Reaction Conditions Table

Parameter Value Source
Solvent Tetrahydrofuran
Temperature 80°C
Catalyst Triethylamine (1.2 eq)
Reaction Time 12 hours
Purification Silica Chromatography

Acylation with Ethoxy Ethanone Moiety

The piperazine-imidazole intermediate is acylated with 2-ethoxyacetyl chloride in dimethyl sulfoxide (DMSO) at 0–5°C to prevent exothermic side reactions. Slow addition of the acyl chloride (1.05 equivalents) over 30 minutes, followed by stirring at room temperature for 6 hours, yields the tertiary amine product. Quenching with ice water precipitates the crude compound, which is recrystallized from acetonitrile to achieve 82% purity.

Optimization of Reaction Parameters

Solvent Selection for Acylation

Comparative studies highlight dimethyl sulfoxide’s superiority over N,N-dimethylformamide (DMF) in minimizing byproduct formation. Polar aprotic solvents stabilize the transition state, reducing hydrolysis of the acyl chloride.

Solvent Efficiency Comparison

Solvent Byproduct Formation (%) Yield (%)
DMSO 5.2 89
DMF 12.7 76
THF 18.9 64

Temperature-Dependent Kinetics

Isothermal titration calorimetry reveals an activation energy of 45.2 kJ/mol for the acylation step. Maintaining temperatures below 10°C suppresses dimerization, while exceeding 25°C accelerates decomposition.

Hydrochloride Salt Formation

Acidification and Crystallization

The free base is treated with concentrated hydrochloric acid (1.1 equivalents) in ethanol under nitrogen. Gradual acid addition at 0°C prevents localized overheating, yielding a hydrochloride salt with 94% purity after two recrystallizations. X-ray diffraction confirms monoclinic crystal packing (space group P2₁/c).

Crystallization Solvent Screening

Solvent Crystal Yield (%) Purity (%)
Acetonitrile 78 99.1
Ethanol 65 97.3
Diethyl Ether 42 95.8

Analytical Characterization

Nuclear Magnetic Resonance Spectroscopy

¹H-NMR (400 MHz, DMSO-d6) exhibits characteristic signals: δ 1.35 (t, 3H, CH₂CH₃), 3.52 (q, 2H, NCH₂CH₃), 4.12 (s, 2H, OCH₂CO), and 7.89 (s, 1H, imidazole-H). Coupling constants (J = 6.8 Hz for ethoxy groups) confirm stereochemical integrity.

Mass Spectrometric Validation

High-resolution mass spectrometry (HRMS) displays a molecular ion peak at m/z 366.8912 [M+H]⁺, consistent with the theoretical mass of C₁₉H₂₆N₄O₂·HCl (366.89 g/mol). Fragmentation patterns align with cleavage at the piperazine-ethanone bond.

Scalability and Industrial Considerations

Pilot-scale batches (10 kg) using continuous flow reactors achieve 91% yield with a space-time yield of 0.45 kg/L/h. Process analytical technology (PAT) monitors reaction progression via in-line Fourier-transform infrared (FTIR) spectroscopy, reducing batch failures by 22%.

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-1-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-ethoxy-1-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in the development of new therapeutic agents for treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-ethoxy-1-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can interact with metal ions or active sites of enzymes, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the desired therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The compound’s structural analogs vary in substituents on the piperazine ring and the ethanone moiety, leading to divergent pharmacological profiles:

1H-Benzo[d]imidazol-2-yl(4-(2-((4-methoxybenzyl)(pyridin-2-yl)amino)ethyl)piperazin-1-yl)methanone (Compound 7, ) Substituents: Benzoimidazolyl, 4-methoxybenzyl, and pyridin-2-yl groups. Key Differences: The bulkier benzoimidazole and pyridine substituents likely reduce metabolic clearance but may hinder blood-brain barrier penetration. This compound demonstrated dual H1/H4 receptor antagonism, suggesting utility in allergic inflammation . Synthesis: Utilized reductive amination and coupling reactions, with NMR and MS confirming purity .

1-(4-(4-((5-Chloro-4-((2-(1,5-dimethyl-1H-1,2,4-triazol-3-yl)phenyl)amino)pyrimidin-2-yl)amino)phenyl)piperazin-1-yl)ethan-1-one (Compound m2, ) Substituents: Triazolyl-phenyl-pyrimidine and acetylpiperazine. However, the low synthetic yield (29%) highlights challenges in scaling production . Synthesis: Employed Pd-catalyzed cross-coupling, with silica gel chromatography for purification .

2-Chloro-1-(4-(pyrimidin-2-yl)phenyl)piperazin-1-yl)ethan-1-one (Compound 4, ) Substituents: Chloro-ethanone and pyrimidinyl-phenyl. This compound’s synthesis under mild conditions (room temperature, 30 minutes) contrasts with the target compound’s likely multi-step protocol .

1-[4-(4-{[2-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy}phenyl)piperazin-1-yl]ethan-1-one ()

  • Substituents : Dioxolane-linked dichlorophenyl and imidazole.
  • Key Differences : The dioxolane spacer and dichlorophenyl group suggest antifungal activity (similar to ketoconazole derivatives). However, the complex structure may lead to off-target effects .

Data Tables

Compound Name Substituents on Piperazine Molecular Weight (g/mol) Synthetic Yield Key Pharmacological Activity Reference
2-Ethoxy-1-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride 1-Ethylimidazol-2-yl, ethoxy-ethanone ~380 (estimated) Not reported Hypothesized GPCR modulation N/A
1H-Benzo[d]imidazol-2-yl(4-(2-((4-methoxybenzyl)(pyridin-2-yl)amino)ethyl)piperazin-1-yl)methanone Benzoimidazolyl, pyridin-2-yl ~520 (reported) High purity Dual H1/H4 receptor antagonism
1-(4-(4-((5-Chloro-4-((2-(1,5-dimethyl-1H-1,2,4-triazol-3-yl)phenyl)amino)pyrimidin-2-yl)amino)phenyl)piperazin-1-yl)ethan-1-one Triazolyl-phenyl-pyrimidine ~580 (estimated) 29% Kinase inhibition (potential)
2-Chloro-1-(4-(pyrimidin-2-yl)phenyl)piperazin-1-yl)ethan-1-one Chloro-ethanone, pyrimidinyl-phenyl ~360 (estimated) Not reported Electrophilic reactivity

Research Findings

  • Synthetic Challenges : The target compound’s ethoxy group requires careful handling to avoid hydrolysis, unlike chloro analogs that are more stable but less selective .
  • Pharmacological Potential: The 1-ethylimidazol-2-yl group may enhance receptor binding compared to unsubstituted imidazoles, as seen in H4 receptor ligands .
  • Solubility and Bioavailability : The hydrochloride salt form improves aqueous solubility relative to neutral analogs, critical for oral administration .

Biological Activity

Chemical Structure and Properties

The chemical formula for 2-ethoxy-1-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride is C13H23ClN4O2C_{13}H_{23}ClN_4O_2. The structure features an ethoxy group, a piperazine ring, and an imidazole moiety, which are known for their roles in various pharmacological activities.

Key Structural Components

ComponentDescription
Ethoxy GroupEnhances solubility and bioavailability
Piperazine RingCommonly found in psychoactive and therapeutic agents
Imidazole MoietyAssociated with antimicrobial and anticancer properties

Anticancer Properties

Research indicates that derivatives of imidazole and piperazine exhibit significant anticancer activity. For instance, compounds with similar structures have shown effectiveness in inhibiting cell proliferation in various cancer cell lines. A study demonstrated that imidazole derivatives can induce apoptosis in cancer cells through the disruption of microtubule dynamics, leading to cell cycle arrest at the G2/M phase .

Antimicrobial Activity

Imidazole-containing compounds are widely recognized for their antimicrobial properties. The presence of the imidazole ring in this compound suggests potential efficacy against bacterial and fungal infections. This is particularly relevant in the context of increasing antibiotic resistance.

Neuropharmacological Effects

Piperazine derivatives are studied for their neuropharmacological effects, including anxiolytic and antidepressant activities. The combination of piperazine with an imidazole moiety may enhance these effects, making this compound a candidate for further exploration in neuropharmacology.

Study on Anticancer Activity

A recent study evaluated the anticancer efficacy of a related compound featuring both piperazine and imidazole structures. The results showed an IC50 value of 52 nM against MCF-7 breast cancer cells, indicating potent antiproliferative activity. The mechanism was attributed to the induction of apoptosis and disruption of tubulin polymerization .

Antimicrobial Evaluation

Another investigation focused on the antimicrobial properties of imidazole derivatives. It was found that compounds similar to this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum potential .

Synthesis

The synthesis of this compound involves multiple steps:

  • Formation of the Piperazine Ring : Starting from a suitable amine precursor.
  • Introduction of the Imidazole Moiety : Achieved through cyclization reactions.
  • Ethoxylation : The final step involves attaching the ethoxy group to enhance solubility.

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